molecular formula C18H18ClF3N4O2 B12396532 N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide

Cat. No.: B12396532
M. Wt: 414.8 g/mol
InChI Key: PNEWYJAVBOHPBV-UHFFFAOYSA-N
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Description

Retinol binding protein 4 ligand-1 is a compound that interacts with retinol binding protein 4, a member of the lipocalin family. Retinol binding protein 4 is the primary transport protein for retinol (vitamin A) in the bloodstream. This protein is crucial for the mobilization and distribution of vitamin A from the liver to peripheral tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retinol binding protein 4 ligand-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic synthesis techniques, such as condensation reactions, esterification, and purification processes .

Industrial Production Methods

Industrial production of retinol binding protein 4 ligand-1 requires large-scale synthesis techniques. These methods often involve the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification processes like chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Retinol binding protein 4 ligand-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .

Scientific Research Applications

Retinol binding protein 4 ligand-1 has several scientific research applications, including:

Mechanism of Action

Retinol binding protein 4 ligand-1 exerts its effects by binding to retinol binding protein 4, thereby influencing the transport and distribution of retinol in the body. The molecular targets involved include specific membrane receptors that mediate the uptake of retinol across cell membranes. The pathways involved in this process include the retinoid signaling pathway, which regulates gene expression and cellular differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Retinol binding protein 4 ligand-1 is unique in its specific interaction with retinol binding protein 4, making it a valuable tool for studying retinoid homeostasis and its related biological processes. Unlike other retinoids, it specifically targets retinol binding protein 4, providing insights into its role in health and disease .

Properties

Molecular Formula

C18H18ClF3N4O2

Molecular Weight

414.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C18H18ClF3N4O2/c1-28-15-5-4-12(19)11-14(15)24-17(27)26-9-7-25(8-10-26)16-13(18(20,21)22)3-2-6-23-16/h2-6,11H,7-10H2,1H3,(H,24,27)

InChI Key

PNEWYJAVBOHPBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F

Origin of Product

United States

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